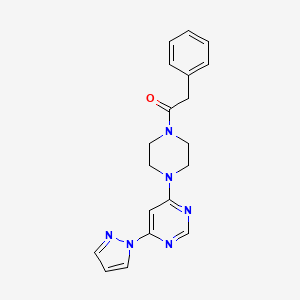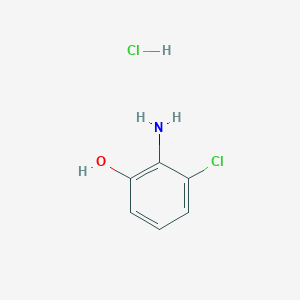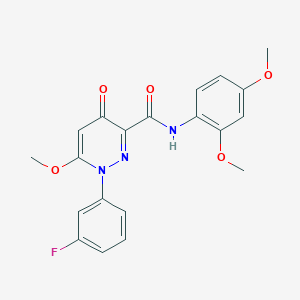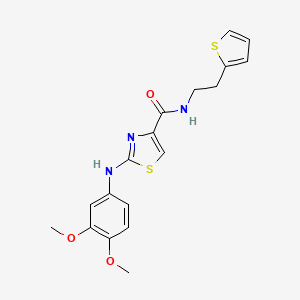
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O6 and its molecular weight is 494.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Brominated Compounds in Marine Algae
Bromophenols coupled with nucleoside base derivatives, similar in structure to the chemical , have been isolated from the red alga Rhodomela confervoides. These compounds are of interest due to their potential biological activities (Ma et al., 2007).
Potential in Neurodegenerative Diseases
Research on 8-Benzyl-substituted tetrahydropyrazino purinediones, which are structurally related, has shown promise in treating neurodegenerative diseases. These compounds have been identified as potential multitarget drugs, exhibiting properties like adenosine receptor antagonism and monoamine oxidase inhibition (Brunschweiger et al., 2014).
Derivatives for Pharmacotherapy
Hydrazine functional derivatives, similar to the compound , are widely used in medical practice for treating a range of conditions like depression and hypertension. The study of different derivatives has led to the identification of promising substances (Korobko, 2016).
Cardiovascular Activity
Research into related compounds, specifically 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has demonstrated potential in treating cardiovascular diseases. These compounds have shown electrocardiographic, antiarrhythmic, and hypotensive activity, along with adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Properties
A series of 8-substituted methylxanthine derivatives, structurally related to the compound , have shown promising in vitro anticancer, anti-HIV-1, and antimicrobial activities. These derivatives have been tested against various cancer cell lines and pathogens (Rida et al., 2007).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols from marine algae, structurally similar to the compound , have demonstrated potent radical-scavenging activity. This suggests potential applications in antioxidant therapies (Duan et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3-(3-ethylphenoxy)-2-hydroxypropylamine and 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3-(3-ethylphenoxy)-2-hydroxypropylamine", "8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3-(3-ethylphenoxy)-2-hydroxypropylamine in the presence of a base to form an intermediate.", "Step 3: Addition of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione to the intermediate formed in step 2 and heating the mixture to form the final product." ] } | |
CAS番号 |
899724-68-6 |
分子式 |
C24H26N6O6 |
分子量 |
494.508 |
IUPAC名 |
8-[2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-3-14-5-4-6-18(9-14)36-13-17(32)12-30-20-21(29(2)24(35)27-22(20)34)26-23(30)28-25-11-15-7-8-16(31)10-19(15)33/h4-11,17,31-33H,3,12-13H2,1-2H3,(H,26,28)(H,27,34,35) |
InChIキー |
JKQQHSVDSOCHNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=C(C=C(C=C4)O)O)N(C(=O)NC3=O)C)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)



![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)

![8,13-Dioxo-13b-aza-13bH-dibenzo[b,g]fluorene-7-carboxylic acid ethyl ester](/img/structure/B2583319.png)
